N-(1,3-benzodioxol-5-ylmethyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-11-5-12(2)24-20-17(11)18-19(30-20)21(27)25(9-23-18)8-16(26)22-7-13-3-4-14-15(6-13)29-10-28-14/h3-6,9H,7-8,10H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASCPRAGFUKDBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex organic compound notable for its intricate structure and potential pharmacological properties. This compound combines a benzodioxole moiety with a triazatricyclo framework, which may enhance its biological activity through various mechanisms.
Chemical Structure
The compound's chemical structure features multiple functional groups that contribute to its reactivity and interaction with biological targets. The presence of the benzodioxole ring is particularly significant due to its known biological activities.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural motifs exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Antitumor | Potential to inhibit cancer cell proliferation. |
| Antimicrobial | Activity against various pathogenic microorganisms. |
| Enzyme Inhibition | Possible inhibition of specific enzymes involved in metabolic pathways. |
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets such as enzymes and receptors, modulating biochemical pathways that lead to its observed effects.
Case Studies and Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Antitumor Activity : A study demonstrated that derivatives of benzodioxole exhibit significant cytotoxic effects on cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was linked to the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : In vitro tests revealed that compounds similar to this one showed efficacy against Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents.
- Enzyme Interaction Studies : Research indicated that the compound may inhibit specific enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzodioxole Moiety : This can be achieved through standard organic synthesis techniques involving the coupling of appropriate precursors.
- Construction of the Triazatricyclo Framework : This step may require cyclization reactions under specific conditions to ensure the stability and reactivity of the resulting structure.
- Final Acetamide Formation : The final step involves acylation reactions to introduce the acetamide functional group.
Scientific Research Applications
Medicinal Chemistry
The compound's intricate structure suggests a variety of biological activities:
- Anticancer Activity : Preliminary studies indicate that compounds with similar frameworks exhibit cytotoxic effects against various cancer cell lines. The presence of the benzodioxole moiety may enhance interaction with biological targets involved in cancer progression.
- Anti-inflammatory Properties : The compound may act as an inhibitor for enzymes like lipoxygenase, which are crucial in inflammatory pathways. In silico studies have shown promising results for compounds with similar structures in inhibiting lipoxygenase activity .
Pharmacological Insights
Research into the pharmacological properties of N-(1,3-benzodioxol-5-ylmethyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide has highlighted several key aspects:
Table 1: Biological Activities of Similar Compounds
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step reactions that utilize readily available reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have investigated the potential applications of compounds structurally similar to N-(1,3-benzodioxol-5-ylmethyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-y)acetamide:
Case Study 1: Anticancer Activity
A study demonstrated that derivatives with similar triazine frameworks showed significant cytotoxic effects on cancer cell lines such as MCF-7 and HCT-116. The mechanism involved induction of apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Mechanism
Research indicated that related compounds could effectively inhibit lipoxygenase activity in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound’s closest structural analog, N-(1,3-benzodioxol-5-yl)-6-benzyl-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide (CAS: 900285-27-0, C₂₆H₂₀N₄O₄), shares the benzodioxol moiety but differs in its tricyclic core and substituents :
| Feature | Target Compound | Similar Compound (CAS: 900285-27-0) |
|---|---|---|
| Tricyclic Core | 8-thia-3,5,10-triazatricyclo[7.4.0.02,7] system | 1,6,8-triazatricyclo[7.4.0.03,7] system (no sulfur) |
| Substituents | 11,13-dimethyl; acetamide group | 10-methyl; 6-benzyl; carboxamide group |
| Aromatic Moieties | Benzodioxolmethyl | Benzodioxol and benzyl |
| Molecular Formula | Not explicitly provided in evidence | C₂₆H₂₀N₄O₄ |
Functional Implications
- Sulfur vs. Nitrogen/Oxygen in the Tricyclic Core: The 8-thia group in the target compound may enhance metabolic stability or alter electronic properties compared to the nitrogen/oxygen-rich analog.
- Acetamide vs.
- Benzyl vs. Benzodioxolmethyl Substituents : The benzyl group in the analog may increase steric hindrance, whereas the benzodioxolmethyl group in the target compound could enhance solubility due to its oxygen-rich structure .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be ensured at each stage?
The synthesis of this polycyclic compound typically involves:
- Cyclization reactions to form the tricyclic core, often catalyzed by bases like triethylamine or using acetic anhydride for acetylation steps .
- Thioether linkage formation between the benzodioxole and heterocyclic moieties, requiring controlled pH and temperature .
- Purification via recrystallization (e.g., pet-ether) and monitoring with TLC or HPLC to confirm intermediate purity .
| Key Steps | Reagents/Conditions | Monitoring Methods |
|---|---|---|
| Cyclization | Triethylamine, 70–80°C | TLC (Rf tracking) |
| Acetylation | Acetic anhydride, reflux | HPLC (>95% purity) |
| Thioether coupling | DMF solvent, 24h stirring | NMR (δ 2.5–3.5 ppm for S-CH2) |
Q. What spectroscopic and chromatographic methods are critical for structural validation?
- NMR : Proton and carbon NMR to confirm substituent positions (e.g., benzodioxole methylene protons at δ 4.2–4.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragment patterns .
- HPLC : Reverse-phase chromatography to assess purity and stability under acidic/basic conditions .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are used to:
- Predict transition states and energetics for cyclization steps .
- Screen solvent effects (e.g., DMF vs. THF) on reaction yields using COSMO-RS models .
- Validate computational predictions with experimental data (e.g., comparing calculated vs. observed activation energies) .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?
- Comparative substituent analysis : Test analogs with varied substituents (e.g., methoxy vs. ethoxy groups) to isolate electronic/steric effects on bioactivity .
- Free-Wilson analysis : Quantify contributions of individual functional groups (e.g., benzodioxole vs. thiophene) to binding affinity .
- Crystallography : Resolve ambiguities in regiochemistry via X-ray diffraction (e.g., confirming sulfur positioning in thia-triazatricyclo core) .
Q. How to design experiments for assessing metabolic stability and toxicity?
- In vitro assays : Microsomal incubation (human liver microsomes) with LC-MS/MS to identify phase I/II metabolites .
- ROS profiling : Measure reactive oxygen species (ROS) generation in cell lines (e.g., HepG2) to evaluate oxidative stress risks .
- Dose-response modeling : Use Hill equation fits to quantify IC50 values for cytotoxicity .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses?
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, catalyst loading) and reduce trial-and-error approaches .
- Continuous flow reactors : Enhance reproducibility in thioether coupling steps by maintaining precise residence times .
Q. What advanced techniques validate heterogeneous catalysis in cyclization reactions?
- In situ IR spectroscopy : Monitor reaction progress by tracking carbonyl stretching frequencies (e.g., 1700–1750 cm⁻¹ for ketone intermediates) .
- XAS (X-ray absorption spectroscopy) : Characterize catalyst oxidation states during Pd-mediated cross-couplings .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities?
- Standardized assays : Re-evaluate IC50 values using uniform protocols (e.g., fixed ATP concentrations in kinase assays) .
- Meta-analysis : Pool data from PubChem and independent studies to identify outliers or batch-specific variability .
- Proteomics profiling : Confirm target engagement (e.g., kinase inhibition) via SILAC-based mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
